molecular formula C24H24N6O4S B2510427 4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938824-85-2

4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No. B2510427
CAS RN: 938824-85-2
M. Wt: 492.55
InChI Key: LBZHKODMENLQJQ-UHFFFAOYSA-N
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Description

4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is part of a broader class of chemical compounds involved in various synthesis processes. For example, Hesek and Rybár (1994) explored the synthesis of new thiadiazepino-purine ring systems, highlighting the complex synthetic pathways involved in creating such derivatives (Hesek & Rybár, 1994).

Pharmacological Potential

Several studies have investigated the pharmacological aspects of related compounds. For instance, Gul et al. (2016) studied new benzenesulfonamides for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, indicating the potential for these compounds in medical applications (Gul et al., 2016). Additionally, Esteve et al. (2006) identified pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, suggesting their relevance in developing treatments for various health conditions (Esteve et al., 2006).

Chemical Properties and Reactions

The chemical properties and reactions of similar compounds have been a subject of research. Beuchet et al. (1999) studied the tautomerism in a related 2,4-dichlorobenzenesulfonamide derivative, providing insights into the structural and chemical behavior of these compounds (Beuchet et al., 1999).

properties

IUPAC Name

4-[2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-14-5-6-15(2)17(11-14)13-29-22(31)20-21(27(4)24(29)32)26-23-28(20)12-16(3)30(23)18-7-9-19(10-8-18)35(25,33)34/h5-12H,13H2,1-4H3,(H2,25,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHKODMENLQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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